2,3,5,6-tetramethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide
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Overview
Description
2,3,5,6-tetramethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide is a complex chemical compound with intriguing properties and potential applications. This compound features both aromatic and heterocyclic components, contributing to its unique chemical behavior and versatility in scientific research.
Mechanism of Action
Target of Action
The primary targets of the compound “2,3,5,6-tetramethyl-N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)benzene-1-sulfonamide” are currently unknown
Biochemical Pathways
Without knowledge of the compound’s specific targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.
Result of Action
The molecular and cellular effects of the compound’s action are yet to be determined . These effects can be elucidated once the compound’s targets and mode of action are identified.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without specific information about the compound’s mechanism of action, it is difficult to discuss how environmental factors might influence its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetramethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide can be achieved through several steps:
Formation of 4-oxothieno[2,3-d]pyrimidine: : This intermediate is typically synthesized via the cyclization of appropriate thiophene and pyrimidine precursors under conditions that favor the formation of the desired heterocycle.
Attachment of the Ethyl Group: : The next step involves adding an ethyl group to the 4-oxothieno[2,3-d]pyrimidine structure, often through alkylation reactions using reagents such as ethyl halides in the presence of a base.
Synthesis of the Benzenesulfonamide: : The benzenesulfonamide moiety is synthesized by reacting benzene derivatives with sulfonamide precursors under conditions that promote sulfonation.
Coupling of Intermediates: : Finally, the intermediate compounds are coupled to form the target compound, this compound.
Industrial Production Methods
Industrial production often involves optimization of these synthetic steps to increase yield, purity, and cost-effectiveness. This might include using catalysts, optimizing reaction temperatures and times, and employing purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially altering its functional groups and leading to various oxidation products.
Reduction: : Reduction reactions can modify specific functional groups within the molecule, potentially enhancing or diminishing its activity.
Common Reagents and Conditions
Oxidizing Agents: : Reagents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are commonly used.
Reducing Agents: : Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reactions: : Conditions often involve nucleophiles or electrophiles in the presence of catalysts such as acids or bases.
Major Products
The major products from these reactions depend on the specific functional group modifications and can range from hydroxylated derivatives to more complex structures.
Scientific Research Applications
2,3,5,6-tetramethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide has diverse applications:
Chemistry: : As a synthetic intermediate in the production of more complex molecules and materials.
Biology: : Potential use as a probe or reagent in biochemical studies.
Medicine: : Investigation as a potential pharmaceutical agent due to its unique structural features.
Industry: : Utility in the development of novel materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-tetramethylbenzenesulfonamide: : Similar in structure but lacking the thieno[2,3-d]pyrimidine moiety.
N-(2-(4-oxo-3,4-dihydropyrimidin-2(1H)-yl)ethyl)benzenesulfonamide: : Lacking the thiophene component.
Properties
IUPAC Name |
2,3,5,6-tetramethyl-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-11-9-12(2)14(4)16(13(11)3)26(23,24)20-6-7-21-10-19-17-15(18(21)22)5-8-25-17/h5,8-10,20H,6-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUFVQMCVNTQQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCN2C=NC3=C(C2=O)C=CS3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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